4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester
Overview
Description
The compound is related to a class of compounds known as alkoxypyrazoles, which have been mentioned in a patent application as part of a novel mixture of nitrification inhibitors . The mixture also includes dicyandi-amide (DCD) and is used in agrochemical mixtures and compositions .
Chemical Reactions Analysis
The compound, being part of a class of alkoxypyrazoles, is used in a mixture with dicyandi-amide (DCD) as nitrification inhibitors . Nitrification is a process where ammonium (NH4+) compounds are converted by soil microorganisms to nitrates (NO3-) in a relatively short time .Scientific Research Applications
Kinetic Analysis in Lipase-Catalyzed Reactions
A study by Kao and Tsai (2016) explored the kinetic analysis of lipase-catalyzed methanolysis, involving compounds related to 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. This research focused on the preparation of optically pure regioisomers and analyzed the kinetics of the reaction, providing insights into enzyme stereopreference and steric hindrance in these processes (Kao & Tsai, 2016).
Role in Biotin Synthesis
Zav’yalov et al. (2006) conducted research on regioselective chlorination related to derivatives of 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. This study was significant for biotin (vitamin H) synthesis, highlighting the compound's role in the synthesis of key biotin intermediates (Zav’yalov et al., 2006).
Stereochemistry in Grignard Reactions
Colantoni et al. (1978) investigated the stereochemistry of Grignard reactions on derivatives of 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. This study provided insights into the effects of changing solvents and reactants on the stereochemical outcomes of the reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Colantoni et al., 1978).
Synthesis of Functional Derivatives
Prokopenko et al. (2010) focused on synthesizing derivatives of 4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester. Their research led to the creation of novel functional derivatives, which were then utilized for further chemical transformations. This study highlights the compound's utility in synthesizing new chemicals with potential applications in various fields (Prokopenko et al., 2010).
properties
IUPAC Name |
methyl 4-methyl-5-(5-methylpyrazol-1-yl)-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8(10(14)6-11(15)16-3)7-13-9(2)4-5-12-13/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZYXYTPKXEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(C)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(5-methyl-pyrazol-1-yl)-3-oxo-pentanoic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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